N-benzyl-5-chlorothiophene-2-sulfonamide

Catalog No.
S14718437
CAS No.
214916-12-8
M.F
C11H10ClNO2S2
M. Wt
287.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-5-chlorothiophene-2-sulfonamide

CAS Number

214916-12-8

Product Name

N-benzyl-5-chlorothiophene-2-sulfonamide

IUPAC Name

N-benzyl-5-chlorothiophene-2-sulfonamide

Molecular Formula

C11H10ClNO2S2

Molecular Weight

287.8 g/mol

InChI

InChI=1S/C11H10ClNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2

InChI Key

TZGCXLUBQGIXPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Cl

N-benzyl-5-chlorothiophene-2-sulfonamide is a sulfonamide compound that features a thiophene ring substituted with a chlorine atom and a benzyl group. This compound belongs to the class of sulfonamides, which are known for their broad range of biological activities, particularly in medicinal chemistry. The presence of the thiophene ring contributes to its unique chemical properties, making it a subject of interest in various research fields, including drug discovery and organic synthesis.

The chemical behavior of N-benzyl-5-chlorothiophene-2-sulfonamide can be characterized by several key reactions:

  • Synthesis of Sulfonamide: The compound can be synthesized through the reaction of 3-acetyl-5-chloro-2-(benzylthio)thiophene with ammonium hydroxide, leading to the formation of the sulfonamide group via oxidative chlorination followed by treatment with ammonia .
  • N-Alkylation Reactions: N-benzyl-5-chlorothiophene-2-sulfonamide can undergo N-alkylation reactions using various alkylating agents, facilitated by metal catalysts such as copper salts . These reactions are significant for modifying the compound to enhance its biological activity.
  • Oxidative Reactions: The sulfonamide group can be oxidized to generate sulfenamide intermediates, which can further react to form more complex structures .

N-benzyl-5-chlorothiophene-2-sulfonamide exhibits notable biological activities, particularly antimicrobial properties. Research indicates that compounds containing the 5-chloro-2-thiophenesulfonamide scaffold show effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism of action is often attributed to the inhibition of bacterial enzymes, which is a common characteristic among sulfonamides.

The synthesis of N-benzyl-5-chlorothiophene-2-sulfonamide typically involves several steps:

  • Formation of Thiophene Derivative: The initial step involves creating a thiophene derivative such as 3-acetyl-5-chloro-2-(benzylthio)thiophene through reactions involving thiourea and benzyl chloride in the presence of sodium hydroxide .
  • Conversion to Sulfonamide: This intermediate is then treated with chlorine gas and ammonium hydroxide to yield N-benzyl-5-chlorothiophene-2-sulfonamide. The reaction conditions are critical, often requiring controlled temperatures and specific solvent mixtures to optimize yield and purity .
  • Purification: The final product is usually purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing.

N-benzyl-5-chlorothiophene-2-sulfonamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its antimicrobial properties, it can be developed into new antibiotics or used as a lead compound in drug discovery programs targeting bacterial infections.
  • Chemical Research: Its unique structure allows it to serve as a building block for synthesizing more complex molecules in organic chemistry.
  • Agricultural Chemistry: Similar compounds have been explored for use as agricultural fungicides or herbicides due to their biological activity.

Studies focusing on the interaction of N-benzyl-5-chlorothiophene-2-sulfonamide with various biological targets have revealed insights into its mechanism of action. For instance, research has shown that it can effectively inhibit certain bacterial enzymes involved in folate synthesis, a pathway critical for bacterial growth and survival . Additionally, studies on its interactions with metal complexes have highlighted its potential as a ligand in coordination chemistry .

N-benzyl-5-chlorothiophene-2-sulfonamide shares structural similarities with other sulfonamides and thiophene derivatives. Below are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
5-Chlorothiophene-2-sulfonamideContains a thiophene ring and sulfonamide groupSimple structure; widely studied for antimicrobial activity
N-(4-Methylbenzyl)-5-chlorothiophene-2-sulfonamideSubstituted benzyl groupEnhanced lipophilicity may improve membrane permeability
N-(1-Benzylindol-3-yl)-5-chlorothiophene-2-sulfonamideIndole moiety additionPotential for different biological activities due to indole's properties
5-Chloro-N-(phenethyl)thiophene-2-sulfonamidePhenethyl substitutionMay exhibit varied pharmacokinetic properties compared to benzyl derivatives

The uniqueness of N-benzyl-5-chlorothiophene-2-sulfonamide lies in its specific combination of the chlorinated thiophene structure and the benzyl substituent, which may influence its solubility and interaction with biological targets differently than other similar compounds.

The introduction of sulfonamide groups to thiophene derivatives involves two primary approaches: (1) direct sulfonation of thiophene followed by amidation, and (2) coupling pre-sulfonated intermediates with amine precursors.

  • Direct sulfonation of thiophene using concentrated sulfuric acid yields thiophene-2-sulfonic acid, which can be converted to sulfonyl chloride intermediates via reaction with phosphorus pentachloride (PCl₅). Subsequent treatment with benzylamine forms the sulfonamide moiety.
  • Sulfur dioxide insertion strategies enable regioselective sulfonylation. For example, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serves as a sulfur source, reacting with arylboronic acids and amines in palladium-catalyzed systems to generate sulfonamides. This method achieves yields >80% for electron-deficient thiophene derivatives.

Table 1: Comparison of Sulfonylation Methods

MethodReagents/ConditionsYield (%)Regioselectivity
Direct sulfonationH₂SO₄, PCl₅, benzylamine60–70Moderate (α-position)
DABSO-mediated couplingPd(OAc)₂, DABSO, benzylamine80–90High (C2 position)

Benzyl Group Incorporation Techniques in Sulfonamide Derivatives

Benzylation of sulfonamide intermediates is achieved via nucleophilic substitution or transition-metal-catalyzed alkylation:

  • SN1-like benzylation employs benzyl bromide in polar aprotic solvents (e.g., DMF) with NaOH, generating a stabilized benzylic carbocation that reacts with sulfonamide nucleophiles. This method yields N-benzyl-4-methylbenzenesulfonamides with >85% efficiency.
  • Iron-catalyzed N-alkylation utilizes benzyl alcohol and FeCl₂ under mild conditions (80°C, 12 h), enabling direct coupling without pre-activation of the alcohol. This approach avoids stoichiometric base and achieves 70–75% yields for sterically hindered substrates.

Key consideration: Benzyl bromide-based methods favor primary sulfonamides, while FeCl₂-catalyzed systems tolerate secondary amines.

Catalytic Systems for Regioselective Chlorination Patterns

Regioselective chlorination at the thiophene C5 position is critical for structural optimization:

  • Iodine-catalyzed electrophilic chlorination directs substitution to the α-position (C2 or C5) of thiophene. Using Cl₂ or SO₂Cl₂ with 1–5 mol% iodine yields 5-chlorothiophene-2-sulfonamide as the major product (up to 65% selectivity).
  • Selenoether-catalyzed systems, adapted from phenol chlorination, employ Lewis basic catalysts (e.g., diphenyl selenide) to enhance ortho/para selectivity. Preliminary studies show >20:1 ortho/para ratios for aniline analogs, suggesting applicability to thiophene systems.

Mechanistic insight: Iodine generates iodonium intermediates that polarize the thiophene ring, favoring electrophilic attack at the electron-rich C5 position.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent polarity and coordination ability significantly influence reaction outcomes:

  • THF and DMF enhance regioselectivity in sulfonylation and benzylation by stabilizing ionic intermediates (e.g., benzylic carbocations). For example, deprotonation of thieno[3,4-b]thiophene in THF at −78°C achieves 90% selectivity for C4 functionalization.
  • Non-polar solvents (toluene, hexane) reduce reaction rates but improve yields in iodine-catalyzed chlorination by minimizing side reactions.

Table 2: Solvent Impact on Key Reactions

Reaction StepOptimal SolventYield (%)Selectivity
SulfonylationDMF85High (C2)
BenzylationTHF88>90% SN1
ChlorinationToluene7065% C5

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

286.9841486 g/mol

Monoisotopic Mass

286.9841486 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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